molecular formula C17H26BBrO2 B8257536 2-(4-(5-Bromopentyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(5-Bromopentyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8257536
M. Wt: 353.1 g/mol
InChI Key: HBICJUPZSTYKIH-UHFFFAOYSA-N
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Description

2-(4-(5-Bromopentyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(5-Bromopentyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(5-Bromopentyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(5-Bromopentyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism by which 2-(4-(5-Bromopentyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role in Suzuki–Miyaura coupling reactions. The compound acts as a boron source, facilitating the formation of carbon-carbon bonds via transmetalation with a palladium catalyst. This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Formylphenylboronic acid
  • 3-Formylphenylboronic acid

Uniqueness

Compared to other boronic acids and esters, 2-(4-(5-Bromopentyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages in terms of stability and reactivity. Its structure allows for efficient coupling reactions under mild conditions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

2-[4-(5-bromopentyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BBrO2/c1-16(2)17(3,4)21-18(20-16)15-11-9-14(10-12-15)8-6-5-7-13-19/h9-12H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBICJUPZSTYKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BBrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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